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Compound of Interest

Compound Name: 5-Chloro-2-methylphenol

Cat. No.: B1581992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-methylphenol (CAS No: 5306-98-9), a key intermediate in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 5-Chloro-2-methylphenol is C₇H₇ClO, with a molecular weight of

142.58 g/mol .[1] The spectroscopic data presented below provides critical information for the

structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The ¹H and ¹³C NMR data for 5-Chloro-2-methylphenol are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-2-methylphenol
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Chemical Shift (δ) ppm Multiplicity Assignment

9.94 Singlet OH

7.13-7.16 Multiplet Ar-H

6.80 Singlet Ar-H

6.57 Doublet Ar-H

2.34 Singlet CH₃

Solvent: DMSO-d₆, Instrument

Frequency: 400MHz.[2]

Table 2: ¹³C NMR Spectroscopic Data for 5-Chloro-2-methylphenol

Chemical Shift (δ) ppm Assignment

152.71 C-OH

137.49 C-CH₃

129.33 Ar-C

120.65 Ar-C

117.18 Ar-C

116.68 Ar-C

20.49 CH₃

Solvent: DMSO-d₆, Instrument Frequency:

100MHz.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The major

absorption bands in the IR spectrum of 5-Chloro-2-methylphenol are presented below.

Table 3: IR Spectroscopic Data for 5-Chloro-2-methylphenol
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Wavenumber (cm⁻¹) Interpretation

3550 - 3230 (broad) O-H stretch (due to hydrogen bonding)

3100 - 3000 Aromatic C-H stretch

1600 - 1440 Aromatic C=C ring stretch

1410 - 1310 C-O stretch

1230 - 1140 C-O stretch

~800 C-Cl stretch

Note: The exact positions of the peaks can vary

slightly based on the sample preparation

method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 5-Chloro-2-methylphenol

m/z Interpretation

142 Molecular ion [M]⁺

107 [M-Cl]⁺

77 [C₆H₅]⁺

The presence of the chlorine isotope (³⁷Cl) will

result in an [M+2]⁺ peak at m/z 144 with an

intensity of approximately one-third of the

molecular ion peak.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 5-Chloro-2-methylphenol (approximately 5-10 mg) was

dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane

(TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain

a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence

to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of

scans and a suitable relaxation delay were used to ensure accurate integration.

IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 5-Chloro-2-methylphenol was

ground with dry potassium bromide (KBr). The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample

pellet was then placed in the sample holder, and the spectrum was recorded over the range

of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 5-Chloro-2-methylphenol was prepared in a

suitable volatile solvent such as dichloromethane or methanol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source was used.
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Gas Chromatography: The sample was injected into the GC, where it was vaporized and

separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven

temperature was programmed to ensure good separation of the analyte from any impurities.

Mass Spectrometry: As the compound eluted from the GC column, it entered the mass

spectrometer, where it was ionized by a beam of electrons (typically at 70 eV). The resulting

ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Chloro-2-methylphenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1581992?utm_src=pdf-body
https://www.benchchem.com/product/b1581992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis of 5-Chloro-2-methylphenol
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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